molecular formula C16H18N2O3 B2744018 1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 952975-32-5

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No. B2744018
CAS RN: 952975-32-5
M. Wt: 286.331
InChI Key: AOVQFHCNGJJAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone” is a compound that contains an isoxazole ring. Isoxazoles are an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .

Scientific Research Applications

Organic Synthesis and Structural Characterization

  • Molecular Docking and Antibacterial Activity : Novel pyrazole derivatives synthesized from a series of reactions involving morpholino acetophenone have been explored for their antibacterial activity. These compounds have shown significant efficacy against Gram-positive and Gram-negative bacteria, underlining the potential of morpholino derivatives in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

  • Synthesis and Antiproliferative Activity : A novel bioactive heterocycle derived from morpholino and evaluated for its antiproliferative activity indicates the role of morpholino derivatives in cancer research. This compound's structure was elucidated through various spectroscopic methods, highlighting the importance of structural characterization in medicinal chemistry (Prasad et al., 2018).

Catalytic Applications and Pharmacophore Development

  • Catalytic Enantioselective Synthesis : Chiral morpholinones, important in organic synthesis and as pharmacophores in medicinal chemistry, have been synthesized through a phosphoric acid-catalyzed enantioselective process. This research highlights the versatility of morpholino derivatives in synthesizing complex molecular structures (He, Wu, Wang, & Zhu, 2021).

  • Synthetic Methodologies for Medicinal Chemistry : Efficient synthesis methods for NK(1) receptor antagonists, such as Aprepitant, have been documented. These methodologies involve morpholino derivatives, showcasing the utility of morpholino compounds in synthesizing pharmacologically active molecules (Brands et al., 2003).

Antimicrobial and Antiviral Research

  • Microwave-Assisted Synthesis and Antibacterial Activity : Explorations into the microwave-assisted synthesis of Mannich bases of 4-hydroxyacetophenone using morpholine highlight a novel, environmentally friendly methodology for producing compounds with potential antimicrobial properties (Aljohani et al., 2019).

  • Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized as inhibitors of HIV-1 replication, showcase the potential of morpholino derivatives in antiviral research. These compounds demonstrate promising activity against HIV-1, opening avenues for further exploration in antiviral therapies (Che et al., 2015).

Future Directions

Isoxazoles are of immense importance due to their wide spectrum of biological activities and therapeutic potential . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)15-10-14(17-21-15)11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVQFHCNGJJAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.